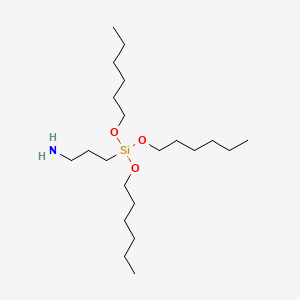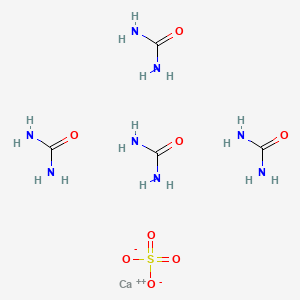
Calcium urea sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium urea sulfate is a chemical compound formed by the combination of calcium sulfate and urea. It is known for its unique properties and applications, particularly in the field of agriculture as a slow-release fertilizer. The compound is characterized by its ability to provide essential nutrients to plants over an extended period, making it highly valuable in various agricultural practices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium urea sulfate can be synthesized through various methods. One common method involves the reaction between calcium sulfate dihydrate and urea in the presence of water. The reaction can be represented as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires thorough mixing of the reactants to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium sulfate and urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to form the desired adduct. The process ensures high conversion rates and yields a product with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Calcium urea sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, releasing urea and calcium sulfate.
Decomposition: Upon heating, this compound decomposes to release ammonia, carbon dioxide, and calcium sulfate.
Complex Formation: It can form complexes with other chemical species, enhancing its stability and functionality.
Common Reagents and Conditions
Water: Acts as a medium for hydrolysis and facilitates the formation of the adduct.
Heat: Applied to induce decomposition and release gaseous products.
Major Products Formed
Ammonia: Released during decomposition.
Carbon Dioxide: Another product of decomposition.
Calcium Sulfate: Remains as a solid residue after decomposition.
Aplicaciones Científicas De Investigación
Calcium urea sulfate has a wide range of applications in scientific research:
Agriculture: Used as a slow-release fertilizer to provide essential nutrients to plants over an extended period.
Soil Improvement: Enhances soil properties and promotes plant growth by providing a steady supply of nitrogen and calcium.
Environmental Protection: Reduces nitrogen loss and minimizes environmental pollution by controlling the release of urea.
Bioremediation: Utilized in the remediation of contaminated soils by promoting the precipitation of calcium carbonate.
Mecanismo De Acción
The mechanism of action of calcium urea sulfate involves the gradual hydrolysis of urea, releasing ammonia and carbon dioxide. The released ammonia is then utilized by plants as a nitrogen source, while calcium sulfate provides calcium, which is essential for various physiological processes in plants. The controlled release of nutrients ensures sustained plant growth and minimizes nutrient loss .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Calcium Carbonate: Another calcium-containing compound used in agriculture and industry for soil improvement and as a pH regulator.
Uniqueness
Calcium urea sulfate is unique due to its ability to provide both nitrogen and calcium in a controlled manner. Unlike other fertilizers, it offers a slow-release mechanism, reducing the frequency of application and minimizing environmental impact. Its dual nutrient provision makes it highly effective in promoting plant growth and improving soil health .
Propiedades
Número CAS |
60513-24-8 |
|---|---|
Fórmula molecular |
C4H16CaN8O8S |
Peso molecular |
376.37 g/mol |
Nombre IUPAC |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
Clave InChI |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)





